Cas no 13363-59-2 (Benzoicacid,2,2'-dithiobis3-methyl-)

Benzoicacid,2,2'-dithiobis3-methyl- 化学的及び物理的性質

名前と識別子

-

- 2,2'-Dithiobis(3-methylbenzoic acid)

- 2,2'-DITHIOBIS(3-METHYL)BENZOIC ACID

- 2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid

- 2,2'-Dicarboxy-6,6'-dimethyl-diphenyldisulfid

- 2,2'-DIMETHYL BENZIDINE

- 2,2'-dithiobis<3-methylbenzoic acid>

- 2,2'-DITHIODI-M-TOLUIC ACID

- 6,6'-Dimethyl-2,2'-dicarboxy-diphenyldisulfid

- Bis-<2-carboxy-6-methyl-phenyl>-disulfid

- m-Toluicacid, 2,2'-dithiodi- (8CI)

- 2,2'-Dithiobis[3-meethyl] Benzoic Acid

- BENZOIC ACID, 2,2'-DITHIOBIS[3-METHYL]-

- 13363-59-2

- A806657

- 2-[(2-carboxy-6-methyl-phenyl)disulfanyl]-3-methyl-benzoic acid

- AC-22510

- 2,2 inverted exclamation mark -dithiobis[3-methyl]benzoicacid

- DTXSID60616126

- Benzoic acid,2,2'-dithiobis[3-methyl- (9CI)

- AMY21788

- AKOS015842496

- 2,2'-Disulfanediylbis(3-methylbenzoic acid)

- SCHEMBL6224766

- FT-0659601

- 2,2/'-Dithiobis(3-methylbenzoic acid)

- Benzoic Acid,2,2'-Dithiobis[3-meethyl-

- Benzoicacid,2,2'-dithiobis3-methyl-

-

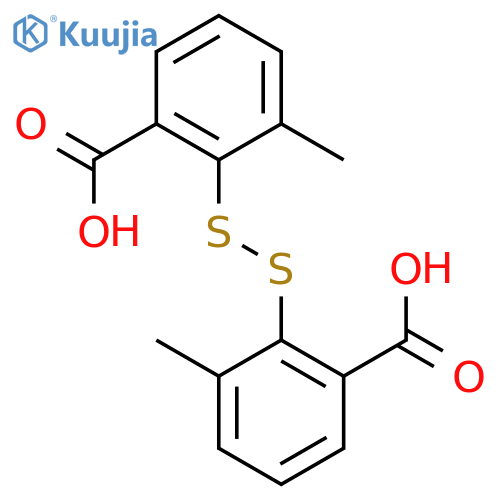

- インチ: 1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)

- InChIKey: NRIKVCMXILLQNH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC(C(O)=O)=C1SSC1C(C)=CC=CC=1C(O)=O

計算された属性

- せいみつぶんしりょう: 334.03300

- どういたいしつりょう: 334.03335127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 125Ų

じっけんとくせい

- PSA: 125.20000

- LogP: 4.49920

Benzoicacid,2,2'-dithiobis3-methyl- セキュリティ情報

Benzoicacid,2,2'-dithiobis3-methyl- 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzoicacid,2,2'-dithiobis3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B289535-500mg |

Benzoicacid,2,2'-dithiobis[3-methyl]- |

13363-59-2 | 500mg |

$ 645.00 | 2022-06-07 | ||

| TRC | B289535-250mg |

Benzoicacid,2,2'-dithiobis[3-methyl]- |

13363-59-2 | 250mg |

$ 410.00 | 2022-06-07 | ||

| TRC | B289535-100mg |

Benzoicacid,2,2'-dithiobis[3-methyl]- |

13363-59-2 | 100mg |

$ 200.00 | 2022-06-07 |

Benzoicacid,2,2'-dithiobis3-methyl- 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

3. Book reviews

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

Benzoicacid,2,2'-dithiobis3-methyl-に関する追加情報

Benzoicacid,2,2'-dithiobis3-methyl-(CAS No. 13363-59-2)の特性と応用に関する専門解説

Benzoicacid,2,2'-dithiobis3-methyl-(CAS番号:13363-59-2)は、有機化学分野において重要な硫黄含有化合物として知られています。この化合物は、ベンゾイン酸骨格にジスルフィド結合(-S-S-)を有するユニークな構造を持ち、抗酸化作用や架橋剤としての機能が注目されています。近年では、持続可能な材料開発やバイオコンパチブル製品への応用に関連する研究が増加しており、Google Scholarなどの学術データベースでも検索頻度が上昇傾向にあります。

化学的特性として、13363-59-2は白色から淡黄色の結晶性粉末で、有機溶媒への溶解性が高いことが特徴です。熱安定性に優れ、200℃前後まで分解せず、ポリマー改質剤やゴム添加剤として工業的に利用されるケースが報告されています。特に、エラストマーの耐熱性向上やプラスチックの耐久性改善に寄与する点が、サステナブル素材を求める現代の産業ニーズと合致しています。

応用分野では、化粧品成分としての可能性が近年調査されています。スキンケア製品における抗酸化効果や、UV安定剤としての機能性が研究テーマとして挙がっており、消費者が関心を持つ"天然由来成分"や"化学物質フリー"といったキーワードとの関連性から、学術界と産業界の双方で注目を集めています。ただし、実際の製品応用には安全性評価と規制準拠が必須条件となります。

分析技術の進歩に伴い、13363-59-2の構造活性相関(SAR)研究も深化しています。質量分析(LC-MS/MS)やNMR分光法を用いた詳細な特性評価により、生分解性や環境影響に関するデータが蓄積されつつあります。これは、EUのREACH規制やグリーンケミストリーの原則に対応するため、企業がESG経営を推進する上で重要な情報となっています。

市場動向としては、バイオベース化学品需要の高まりを受けて、13363-59-2の代替合成経路開発が活発化しています。伝統的な有機合成法に加え、酵素触媒反応や微生物発酵を利用したグリーン合成手法の研究論文が増加しており、カーボンニュートラル達成に向けた技術革新の一環として位置付けられています。

今後の展望として、Benzoicacid,2,2'-dithiobis3-methyl-は機能性材料分野での展開が期待されます。特に、電子デバイス用樹脂や生体適合性コーティングへの応用において、その分子設計の柔軟性が有利に働く可能性があります。研究者やエンジニア向けの技術フォーラムでは、"硫黄含有化合物の新機能"や"環境調和型添加剤"といったトピックで議論される機会が増えており、学際的な協業が進展しています。

13363-59-2 (Benzoicacid,2,2'-dithiobis3-methyl-) 関連製品

- 119-80-2(2-[(2-carboxyphenyl)disulfanyl]benzoic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)